![molecular formula C20H27N8O4P B040680 3-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid CAS No. 113811-51-1](/img/structure/B40680.png)
3-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid, commonly known as PT523, is a novel antifolate compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. PT523 is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of nucleotides and DNA. The compound has been shown to exhibit potent antitumor activity in preclinical studies, making it a promising candidate for the development of new cancer therapies.
Mecanismo De Acción
PT523 exerts its antitumor activity by inhibiting 3-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid, an enzyme that is essential for the synthesis of nucleotides and DNA. By blocking the activity of 3-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid, PT523 disrupts the synthesis of DNA and inhibits cell proliferation, leading to the death of cancer cells.
Biochemical and Physiological Effects:
PT523 has been shown to exhibit potent antitumor activity in preclinical studies, but it also has other biochemical and physiological effects. The compound has been shown to inhibit the activity of folate-dependent enzymes, which play a critical role in a variety of cellular processes. PT523 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PT523 has several advantages for use in lab experiments. The compound is highly potent and exhibits a broad spectrum of antitumor activity, making it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, PT523 also has some limitations. The compound is highly toxic and can have adverse effects on normal cells, making it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on PT523. One area of interest is the development of new formulations of the compound that can improve its pharmacokinetic properties and reduce its toxicity. Another area of research is the identification of biomarkers that can predict sensitivity to PT523, which could help to identify patients who are most likely to benefit from treatment with the compound. Finally, there is interest in exploring the potential of PT523 in combination with other drugs or therapies, which could enhance its antitumor activity and reduce the risk of toxicity.
Métodos De Síntesis
The synthesis of PT523 involves a multi-step process that begins with the preparation of 2,4-diaminopteridine, which is then reacted with 4-(bromomethyl)benzoic acid to form the intermediate compound 4-[(2,4-diaminopteridin-6-yl)methyl]benzoic acid. This intermediate is then coupled with N-(2-hydroxyethyl)-N-methylglycine to form the final product, PT523.
Aplicaciones Científicas De Investigación
PT523 has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that the compound exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and ovarian cancer. PT523 has also been shown to be effective in inhibiting the growth of tumor xenografts in animal models.
Propiedades
Número CAS |
113811-51-1 |
|---|---|
Nombre del producto |
3-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid |
Fórmula molecular |
C20H27N8O4P |
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
3-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid |
InChI |
InChI=1S/C20H27N8O4P/c1-3-32-33(30,31)10-4-9-23-19(29)13-5-7-15(8-6-13)28(2)12-14-11-24-18-16(25-14)17(21)26-20(22)27-18/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,23,29)(H,30,31)(H4,21,22,24,26,27) |
Clave InChI |
BDXXPVVJVVLLLJ-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CCCNC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N)O |
SMILES canónico |
CCOP(=O)(CCCNC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N)O |
Sinónimos |
3-[[4-[(2,4-diaminopteridin-6-yl)methyl-methyl-amino]benzoyl]amino]pro pyl-ethoxy-phosphinic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Benzo[d]thiazol-2-yl)-2-methylpropanoic acid](/img/structure/B40597.png)
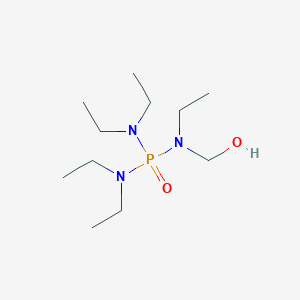

![[4-[4-(Trifluoromethylsulfonyloxy)phenyl]phenyl] trifluoromethanesulfonate](/img/structure/B40603.png)
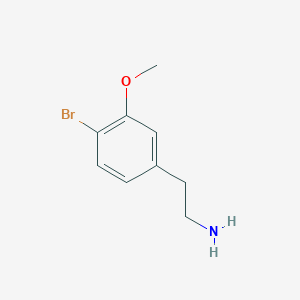
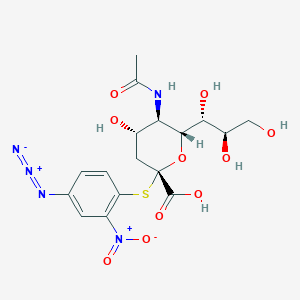

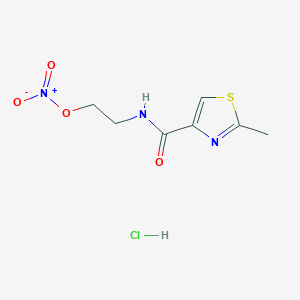
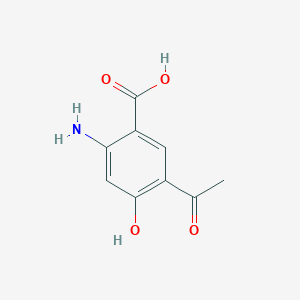
![1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B40618.png)
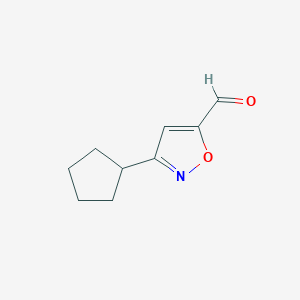


![(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B40628.png)